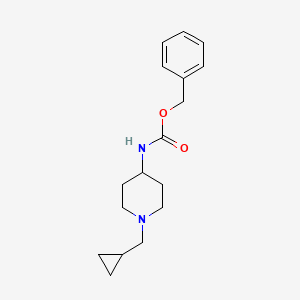
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is a thioglycoside compound commonly utilized as a precursor in the synthesis of various pharmaceutical compounds aimed at studying specific diseases . This compound is known for its role in glycosylation reactions, particularly in the glycosylation of spirostanols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups followed by the introduction of thioglycoside functionality. A common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2 and 3 are protected using benzoyl groups.
Formation of Benzylidene Acetal: The hydroxyl groups at positions 4 and 6 are protected by forming a benzylidene acetal.
Introduction of Thioglycoside Functionality: The thioglycoside functionality is introduced at position 1 using ethyl thiol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uronic acids.
Reduction: Reduction reactions can be performed to modify the thioglycoside functionality.
Substitution: Substitution reactions can occur at the benzoyl and benzylidene groups.
Common Reagents and Conditions
Reduction: BH3.THF (borane-tetrahydrofuran) is used for reductive ring opening of benzylidene acetals.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Uronic acids.
Reduction: Compounds with modified thioglycoside functionality.
Substitution: Derivatives with substituted benzoyl or benzylidene groups.
Aplicaciones Científicas De Investigación
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a glycosylating agent in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and their effects on biological systems.
Medicine: Utilized in the development of pharmaceutical compounds for the treatment of various diseases.
Industry: Applied in the production of specialty chemicals and intermediates for further synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its role as a glycosylating agent. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosides and other complex carbohydrates .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
- Ethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranoside
- Ethyl 2,3-di-O-benzoyl-3,4-O-isopropylidene-beta-D-thiogalactopyranoside
Uniqueness
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is unique due to its specific protection pattern and thioglycoside functionality, which make it a versatile glycosylating agent. Its ability to form stable glycosidic bonds under mild conditions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C29H28O7S |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate |
InChI |
InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3 |
Clave InChI |
ZRMRTIABQQKBAN-UHFFFAOYSA-N |
SMILES canónico |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B14126088.png)
![methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B14126093.png)
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14126098.png)



![2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester](/img/structure/B14126122.png)
![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)

![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
